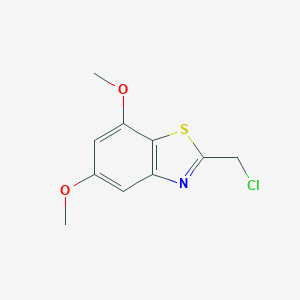

5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

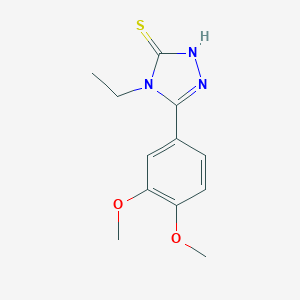

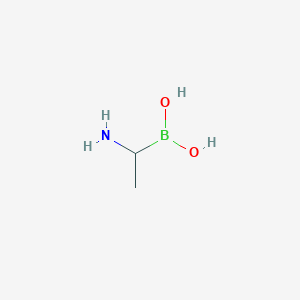

5-(3,4-Dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (DMPETT) is a novel molecule that has been developed as a potential therapeutic agent for various diseases. It is a thiol-containing triazole derivative that has been synthesized by the condensation of 3,4-dimethoxyphenyl acetic acid with ethyl 4-hydroxy-1,2,4-triazole-3-thiol. DMPETT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-viral, anti-cancer, and anti-diabetic effects. In addition, it has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Applications De Recherche Scientifique

Synthesis of Derivatives and Anti-inflammatory Activity Compounds derived from 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been synthesized and exhibit anti-inflammatory activities. Notably, the derivatives 6d, 7a, c, 10a, b, and 11, obtained through various acylation and alkylation processes, demonstrated significant anti-inflammatory effects, emphasizing the compound's potential in medicinal chemistry and drug design (Labanauskas et al., 2001).

Heterocyclic Compound Synthesis and Antimicrobial Activity Synthesis of heterocyclic compounds using this compound as an intermediate has been reported. These compounds, through reactions with various hydrazonoyl halides and salicyaldehyde, have shown promising antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Abdelrazek et al., 2018).

Antioxidant Properties The compound has also been part of studies focusing on its antioxidant properties. Derivatives synthesized through reactions with acid hydrolysis have been investigated for their ability to mitigate oxidative stress, showcasing the compound's relevance in studies related to oxidative damage and its potential applications in developing antioxidant therapies (Dovbnya et al., 2022).

Fungicidal Activity The compound's derivatives have been evaluated for fungicidal activity, demonstrating its utility in agricultural science and the potential to contribute to the development of new fungicides. Studies involving the synthesis of novel compounds and subsequent testing for fungicidal properties highlight the compound's versatility and its applications beyond traditional medicinal contexts (El-Telbani et al., 2007).

Antimicrobial and Antitumor Properties In the realm of pharmacology, derivatives of this compound have shown promising antimicrobial and antitumor activities. This highlights the compound's potential as a cornerstone in developing novel therapeutic agents targeting various bacterial, fungal, and cancerous cells (Joshi et al., 2021; Almajan et al., 2010)(Almajan et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-15-11(13-14-12(15)18)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNWZCWDOJBXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351719 |

Source

|

| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122772-20-7 |

Source

|

| Record name | 5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)

![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)